N-Boc-beta-alanine ethyl ester

Vue d'ensemble

Description

N-Boc-beta-alanine ethyl ester is a chemical compound that belongs to the class of N-Boc-protected amino acid esters. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly useful in peptide synthesis and other organic reactions due to its stability and ease of removal under mild acidic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Boc-beta-alanine ethyl ester can be synthesized through several methods. One common approach involves the reaction of beta-alanine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-beta-alanine, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid or trimethylchlorosilane . The reaction conditions typically involve room temperature and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the protection of beta-alanine with Boc2O, followed by esterification with ethanol. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-beta-alanine ethyl ester undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Deprotected amines or other functionalized derivatives.

Applications De Recherche Scientifique

N-Boc-beta-alanine ethyl ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-Boc-beta-alanine ethyl ester primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be removed under mild acidic conditions, revealing the free amine group for further functionalization .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-alpha-alanine ethyl ester: Similar in structure but with the Boc group attached to the alpha position.

N-Cbz-beta-alanine ethyl ester: Uses a different protecting group (carbobenzyloxy) instead of Boc.

N-Fmoc-beta-alanine ethyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group.

Uniqueness

N-Boc-beta-alanine ethyl ester is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .

Activité Biologique

N-Boc-beta-alanine ethyl ester is a derivative of beta-alanine, a non-essential amino acid that plays a significant role in various biological processes. The N-Boc (tert-butoxycarbonyl) protection allows for the selective manipulation of the amino group, making it a useful compound in medicinal chemistry and peptide synthesis. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

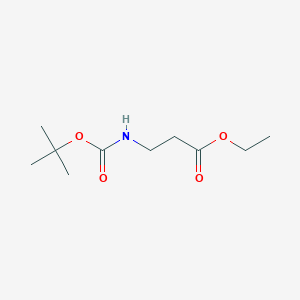

This compound is characterized by its structural formula:

- Molecular Weight : 143.18 g/mol

- CAS Number : 3303-84-2

This compound features a beta-alanine backbone with an ethyl ester and a Boc protective group on the amino functionality, enhancing its stability and reactivity in synthetic applications.

Cytotoxicity

Recent studies have demonstrated that derivatives of N-Boc-beta-alanine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to N-Boc-beta-alanine showed IC50 values ranging from 7.1 μM to 132.6 nM against different cancer cell lines, indicating potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 7.30 ± 0.07 | Induces apoptosis via p53 pathway |

| Compound 20 | MCF-7 | 132.6 | Selective cytotoxicity, low impact on normal cells |

| Compound from study | SK-OV-3 | 7.1 | Apoptosis induction via Bcl-2 family regulation |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways by modulating Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-xl levels .

- Cell Cycle Arrest : Studies indicate that N-Boc derivatives can cause cell cycle arrest at the G2 phase, which is critical for preventing cancer cell proliferation .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their cytotoxic effects by reducing oxidative stress within cancer cells .

Study on Cancer Stem Cells

A notable study investigated the effect of N-Boc-beta-alanine derivatives on cancer stem cells (CSCs). The findings revealed that these compounds could suppress CSCs by inhibiting Akt signaling pathways, thereby enhancing the efficacy of conventional chemotherapy agents like cisplatin . This suggests a dual action where N-Boc-beta-alanine not only targets bulk tumor cells but also addresses the more resilient CSC population.

Muscle Performance Enhancement

In addition to its anticancer properties, beta-alanine supplementation (in its free form) has been associated with increased muscle carnosine content, which enhances exercise performance. While this study did not directly assess this compound, it underscores the biological relevance of beta-alanine in muscle physiology .

Propriétés

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARMXQJJKOUVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.